molecular formula C10H14O B14215452 6-(2-Methylpropylidene)cyclohex-2-en-1-one CAS No. 824975-87-3

6-(2-Methylpropylidene)cyclohex-2-en-1-one

Cat. No.: B14215452
CAS No.: 824975-87-3
M. Wt: 150.22 g/mol
InChI Key: HOIPQGISWKTMJT-UHFFFAOYSA-N
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Description

6-(2-Methylpropylidene)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O It is a ketone with a cyclohexene ring substituted by a 2-methylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropylidene)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Cyclohexanone and isobutyraldehyde.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: An alcohol such as ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylpropylidene)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Methylpropylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds and interact with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    2-Methylcyclohexanone: A methyl-substituted cyclohexanone.

    Isobutyraldehyde: An aldehyde with a similar 2-methylpropylidene group.

Uniqueness

6-(2-Methylpropylidene)cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring and a 2-methylpropylidene group. This structure imparts distinct chemical properties and reactivity compared to simpler ketones or aldehydes.

Properties

CAS No.

824975-87-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

6-(2-methylpropylidene)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h4,6-8H,3,5H2,1-2H3

InChI Key

HOIPQGISWKTMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1CCC=CC1=O

Origin of Product

United States

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